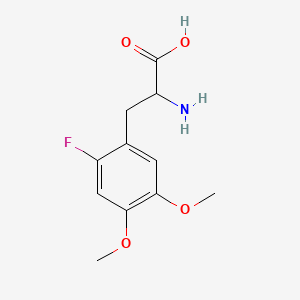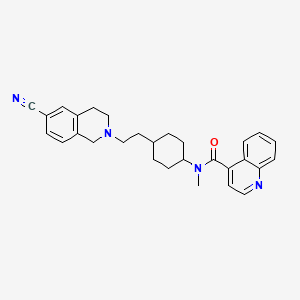
2-Chloroinosine 3',4',6'-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroinosine 3’,4’,6’-Triacetate is a chemical compound with the molecular formula C16H17ClN4O8 and a molecular weight of 428.782 .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloroinosine 3’,4’,6’-Triacetate are not detailed in the search results. It’s important to note that the reactions it undergoes would depend on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroinosine 3’,4’,6’-Triacetate, such as its boiling point, melting point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación
Global Trends in Herbicide Toxicity Studies
A scientometric review focused on the toxicity and mutagenicity of 2,4-D herbicide, highlighting the rapid advancements in research within this field. The study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, emphasizing the need for future research to focus on molecular biology, especially gene expression and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
Disinfection by-products in Water
Research on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment reviews its widespread use, environmental presence, and potential risks. This study elucidates how TCS, a common antimicrobial agent, can transform into more toxic compounds, highlighting the importance of understanding the environmental behavior and risks of chemical compounds (Bedoux et al., 2012).
Wastewater Treatment and Pesticide Industry Impacts
An analysis of treatment options for reclaiming wastewater produced by the pesticide industry details the challenges of removing a wide range of toxic pollutants. The study underscores the effectiveness of combining biological processes and granular activated carbon in removing pesticides from wastewater, emphasizing the importance of experimental evaluation to design efficient treatment processes (Goodwin et al., 2018).
Advances in Triazole Derivatives
A review of patents for triazole derivatives between 2008 and 2011 highlights the significance of these compounds in developing new drugs with diverse biological activities. The review points out the need for new, efficient methods of synthesizing triazoles that consider green chemistry, energy saving, and sustainability, demonstrating the ongoing innovation in chemical synthesis for therapeutic applications (Ferreira et al., 2013).
Antioxidant Activity Determination Methods
A critical review of methods used to determine antioxidant activity emphasizes the relevance of understanding the operating mechanisms and kinetics of reactions involving antioxidants. This includes analysis of ABTS and DPPH assays among others, shedding light on the complexities of evaluating antioxidant capacities and the implications for research on chemical compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for 2-Chloroinosine 3’,4’,6’-Triacetate are not specified in the search results. As a specialty product for proteomics research , its future applications would likely depend on the outcomes of ongoing research.
Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-Chloroinosine 3’,4’,6’-Triacetate. For a comprehensive analysis, it would be beneficial to conduct a literature review using academic databases .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXKCPDQAYHFE-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroinosine 3',4',6'-Triacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)



![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)

